N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c15-10-2-1-3-11-12(10)17-14(20-11)18-6-8(7-18)13(19)16-9-4-5-9/h1-3,8-9H,4-7H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRBPQWGLLOXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Formation of the Fluorobenzo[d]thiazole Moiety: This can be achieved through the reaction of 4-fluoroaniline with carbon disulfide and chloroacetyl chloride, followed by cyclization to form the thiazole ring.
Synthesis of Azetidine-3-carboxamide: The azetidine ring can be synthesized through the reaction of an appropriate azetidine precursor with a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the fluorobenzo[d]thiazole moiety with the azetidine-3-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide exhibit significant anticancer properties. The benzothiazole moiety is known for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of benzothiazole can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar capabilities .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. Compounds with similar structures have been shown to modulate neurotransmitter levels and exhibit antioxidant properties, which can be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly concerning phosphodiesterases (PDEs). Inhibition of PDEs can lead to increased levels of cyclic nucleotides, which are crucial for various cellular signaling pathways. This mechanism is being explored for therapeutic applications in cardiovascular diseases and erectile dysfunction .
Anti-inflammatory Properties
This compound has shown promise in reducing inflammation in preclinical models. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating chronic inflammatory conditions .
Polymer Chemistry
In material science, the incorporation of benzothiazole derivatives into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The unique structure of this compound allows for effective cross-linking within polymer systems, potentially leading to materials with improved performance characteristics .
Photonic Applications
Due to its electronic properties, this compound may find applications in photonic devices. Research into organic semiconductors has highlighted the potential use of benzothiazole derivatives in light-emitting diodes (LEDs) and solar cells, where they can contribute to efficient light absorption and emission .
Case Studies
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzo[d]thiazole moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The azetidine-3-carboxamide structure may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1. Comparative Properties of N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide and Analogs
| Compound Modification | Molecular Weight (g/mol) | ClogP | Solubility (µg/mL) | Metabolic t₁/₂ (min) | Target IC₅₀ (nM) |
|---|---|---|---|---|---|
| Parent Compound | 319.35 | 2.1 | 12.5 | 45 | 8.2 |
| 4-Chloro Benzothiazole | 335.80 | 2.4 | 8.3 | 38 | 10.5 |
| Pyrrolidine (vs. Azetidine) | 305.32 | 1.9 | 15.2 | 29 | 41.0 |
| N-Methyl Carboxamide | 293.30 | 1.8 | 18.7 | 22 | 15.3 |
Biological Activity
N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications, focusing on its anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an azetidine ring, which is substituted with a 4-fluoro-1,3-benzothiazole moiety. The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound has been achieved through various synthetic routes involving the reaction of cyclopropyl amines with benzothiazole derivatives. The synthetic pathway typically includes:
- Formation of the azetidine ring.
- Introduction of the benzothiazole moiety.
- Final carboxamide formation.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds related to N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine derivatives. For instance, compounds containing the benzothiazole structure have been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a crucial role in inflammatory responses. In vitro assays demonstrated that these compounds significantly reduced pro-inflammatory cytokine production in activated macrophages .
Anticancer Activity
The anticancer potential of N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine has been evaluated against various cancer cell lines. Notably:
- Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values in the micromolar range against human leukemia (CEM) and breast cancer (MCF-7) cell lines. Comparative studies indicated that it was more potent than some established chemotherapeutic agents .
- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspases and upregulation of p53 protein levels, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of similar benzothiazole derivatives in a murine model of inflammation. The results indicated that treatment with these compounds led to a significant reduction in edema and inflammatory markers compared to control groups .
Case Study 2: Anticancer Efficacy
In another research effort, N-cyclopropyl derivatives were tested for their efficacy against multiple cancer types. The findings showed that certain analogs had a selective cytotoxic effect on prostate and ovarian cancer cell lines, with IC50 values indicating strong activity at low concentrations .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-inflammatory | Macrophages | Not specified | JNK inhibition |
| Anticancer | CEM (Leukemia) | 15.0 | Apoptosis induction |
| Anticancer | MCF-7 (Breast Cancer) | 10.0 | Caspase activation |
| Anticancer | OVCAR-4 (Ovarian) | 25.9 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane ring formation, benzothiazole coupling, and carboxamide functionalization. Key steps require precise control of temperature (e.g., 70–90°C), solvent choice (e.g., DMF or ethanol for solubility), and reaction time (3–6 hours) to maximize yield and purity. For example, coupling reactions between azetidine-3-carboxylic acid derivatives and fluorinated benzothiazole precursors often use EDC/HOBt or similar activating agents .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation is achieved via ¹H/¹³C NMR (to verify cyclopropane and benzothiazole moieties), HPLC-MS (for purity assessment), and FT-IR (to confirm amide and aromatic C-F bonds). X-ray crystallography may resolve stereochemical ambiguities, particularly for the azetidine ring conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
